molecular formula C10H10BrFN4O2 B13028933 2-(6-Bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide

2-(6-Bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide

Cat. No.: B13028933
M. Wt: 317.11 g/mol
InChI Key: KGYWARUKGBMVOS-UHFFFAOYSA-N
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Description

2-(6-Bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide is a complex organic compound that belongs to the class of triazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the triazolopyridine core, followed by the introduction of bromine and fluorine atoms. The final step involves the acylation of the triazolopyridine with N,N-dimethylacetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

2-(6-Bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine
  • 8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine
  • N,N-Dimethylacetamide derivatives

Uniqueness

2-(6-Bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide is unique due to the specific combination of bromine and fluorine atoms, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C10H10BrFN4O2

Molecular Weight

317.11 g/mol

IUPAC Name

2-(6-bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)-N,N-dimethylacetamide

InChI

InChI=1S/C10H10BrFN4O2/c1-14(2)8(17)5-16-10(18)15-4-6(11)3-7(12)9(15)13-16/h3-4H,5H2,1-2H3

InChI Key

KGYWARUKGBMVOS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN1C(=O)N2C=C(C=C(C2=N1)F)Br

Origin of Product

United States

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